2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is a synthetic organic compound characterized by the presence of a chloro-fluorophenyl group, a furan ring, and an acetamide moiety
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.
Introduction of the furan ring: The furan ring is introduced through a coupling reaction with the chloro-fluorophenyl intermediate.
Formation of the acetamide moiety: The final step involves the reaction of the intermediate with an acetamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acetamide moiety can be reduced to form amine derivatives.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the acetamide moiety may yield primary amines.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The chloro-fluorophenyl group may facilitate binding to hydrophobic pockets, while the furan ring and acetamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-(furan-2-yl)-2-ethoxyethyl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with molecular targets. This uniqueness can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3/c1-20-14(13-6-3-7-21-13)9-18-15(19)8-10-11(16)4-2-5-12(10)17/h2-7,14H,8-9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUBBNSATUFBTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.